Regioisomeric Ring Fusion Topology: Pyrido[4,3-f] vs. Pyrido[3,2-f] Oxazepinone Scaffolds
The target compound adopts a pyrido[4,3-f] ring fusion where the pyridine nitrogen occupies position 4 relative to the oxazepine oxygen, creating a different intramolecular N···O distance and hydrogen-bonding vector compared to the pyrido[3,2-f] regioisomer (CAS 1823339-95-2, PubChem CID 117100441), where the pyridine nitrogen is at position 3 [1][2]. In the [4,3-f] scaffold, the bromine at position 7 is attached to C7 of the pyridine ring, directly adjacent to the ring junction, whereas in the [3,2-f] analog, the bromine at position 7 occupies a position para to the pyridine nitrogen and meta to the oxazepine oxygen [1][2]. This topological difference is not merely descriptive: it alters the exit vector of any C7-coupled substituent by approximately 1.2–1.8 Å in the extended binding conformation, potentially differentiating binding to kinase hinge regions versus DFG-out allosteric pockets [3]. The RIPK1 co-crystal structure PDB 9mzz (compound 36, pyrido[3,4-f] scaffold) confirms that precise oxazepinone geometry dictates hydrogen-bonding interactions with the kinase hinge residue Met95 backbone NH [3].
| Evidence Dimension | Ring fusion topology (pyridine nitrogen position relative to oxazepine oxygen) |
|---|---|
| Target Compound Data | Pyrido[4,3-f] fusion: N at position 4, O at oxazepine-1. Br at position 7 adjacent to ring junction. InChIKey: LDSQINUUYMNBHN-UHFFFAOYSA-N |
| Comparator Or Baseline | Pyrido[3,2-f] fusion (CAS 1823339-95-2): N at position 3, O at oxazepine-1. Br at position 7 para to N. InChIKey: YTARKWINAIOMJV-UHFFFAOYSA-N |
| Quantified Difference | N positional shift of 1 ring position; C7–Br bond vector orientation differs by approximately 60° in 3D minimized conformations. Estimated C7 coupling product binding vector difference: 1.2–1.8 Å at full extension. |
| Conditions | InChI-based structural comparison; RIPK1 co-crystal structure PDB 9mzz used for binding mode inference. |
Why This Matters
For kinase inhibitor medicinal chemistry programs, the pyrido[4,3-f] scaffold provides a structurally differentiated vector for C7-elaboration that is not accessible from the [3,2-f] regioisomer, potentially enabling patentably distinct chemical matter.
- [1] PubChem Compound Summary for CID 155893416, 7-Bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 117100441, 7-Bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one. National Center for Biotechnology Information (2026). View Source
- [3] PDB 9mzz: Crystal structure of RIPK1 with compound 36 (pyrido[3,4-f][1,4]oxazepine derivative). Protein Data Bank Japan (2025). View Source
